molecular formula C34H37N3O5 B12785155 Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(1-pyrrolidinyl)- CAS No. 134935-00-5

Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(1-pyrrolidinyl)-

Cat. No.: B12785155
CAS No.: 134935-00-5
M. Wt: 567.7 g/mol
InChI Key: VGMOXPSTUZWPFX-XAGDYJCDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’Pyrrol-5’(4MeOTrityl)dT typically involves multistep reactions starting from readily available precursors. One common method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine under acidic conditions . Another approach is the Van Leusen pyrrole synthesis, which uses tosylmethyl isocyanides (TosMICs) and electron-deficient compounds in a [3+2] cycloaddition reaction .

Industrial Production Methods

Industrial production of pyrrole derivatives often employs scalable and efficient synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis are common to enhance reaction rates and yields. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2’Pyrrol-5’(4MeOTrityl)dT undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 2’Pyrrol-5’(4MeOTrityl)dT involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’Pyrrol-5’(4MeOTrityl)dT is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its 4-methoxytrityl group enhances its stability and solubility, making it a valuable compound in various applications .

Properties

CAS No.

134935-00-5

Molecular Formula

C34H37N3O5

Molecular Weight

567.7 g/mol

IUPAC Name

1-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-pyrrolidin-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C34H37N3O5/c1-24-22-37(33(39)35-31(24)38)32-30(36-19-9-10-20-36)21-29(42-32)23-41-34(25-11-5-3-6-12-25,26-13-7-4-8-14-26)27-15-17-28(40-2)18-16-27/h3-8,11-18,22,29-30,32H,9-10,19-21,23H2,1-2H3,(H,35,38,39)/t29-,30+,32+/m0/s1

InChI Key

VGMOXPSTUZWPFX-XAGDYJCDSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCC6

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCC6

Origin of Product

United States

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